molecular formula C20H24N2O2 B5558529 2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole

Cat. No. B5558529
M. Wt: 324.4 g/mol
InChI Key: KTHRWLXJBVXNHI-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.

Scientific Research Applications

Agricultural Applications

Benzimidazole derivatives, such as carbendazim (MBC) and tebuconazole (TBZ), have been utilized in agriculture for the prevention and control of fungal diseases. Innovations in carrier systems, like solid lipid nanoparticles and polymeric nanocapsules, have been developed to enhance the efficacy of these fungicides. These carrier systems offer modified release profiles, increased transfer to the site of action, and reduced environmental and human toxicity. Such advancements indicate the potential for benzimidazole derivatives to contribute to more sustainable and efficient agricultural practices (Campos et al., 2015).

Anticancer Research

Benzimidazole derivatives have been synthesized and tested for their anticancer activities. For example, some derivatives demonstrated moderate cytotoxic effects towards HeLa cells, indicating their potential as anticancer agents. This suggests that with further research, benzimidazole derivatives could play a role in the development of new cancer therapies (El‐Shekeil et al., 2012).

Material Science

In material science, benzimidazole derivatives have been used as catalysts and in the synthesis of novel materials. For instance, a protocol for synthesizing benzoxazole, benzoimidazole, and benzothiazole heterocycles using Fe(III)–Schiff base/SBA-15 as a nanocatalyst highlights the versatility of benzimidazole derivatives in facilitating eco-friendly chemical processes (Bardajee et al., 2016).

Synthesis of Novel Compounds

The development of new benzimidazole derivatives with improved properties is an ongoing area of research. For example, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts have been synthesized and screened for their anticancer activity, demonstrating the potential for benzimidazole derivatives to be tailored for specific therapeutic applications (Yang et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)11-12-22-17-8-6-5-7-16(17)21-20(22)15-9-10-18(23-3)19(13-15)24-4/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHRWLXJBVXNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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